

# The Imipridone ONC213: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

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## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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## Abstract

**ONC213** is a novel, orally bioavailable small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **ONC213**. It details the compound's mechanism of action as an inhibitor of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ KGDH), leading to mitochondrial stress and apoptosis in cancer cells. This document includes a compilation of key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

## Discovery and Development

**ONC213** is the fourth compound in the imipridone pipeline developed by Oncocetix, now a part of Chimerix, Inc.[1][2]. The imipridone class of molecules is characterized by a unique tricyclic heterocyclic framework and was identified for its potential to target G protein-coupled receptors involved in cancer signaling.[1] Following the development of its predecessors, including ONC201, ONC206, and ONC212, **ONC213** emerged as a promising candidate with enhanced potency and a distinct mechanism of action.[1][3]

The composition of matter for **ONC213** and its use in cancer treatment are protected by patents, with the initial patent issued in the United States providing protection until early 2036. [1] Preclinical research, notably conducted at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine, has been instrumental in elucidating the anti-leukemic activity of **ONC213**. [1] These studies have demonstrated its efficacy in various preclinical models, including patient-derived xenografts, and have highlighted its synergistic potential with other anti-cancer agents like the BCL-2 inhibitor, venetoclax. [1][4]

## Synthesis of ONC213

While the precise, step-by-step synthesis of **ONC213** is proprietary, the general synthetic routes for imipridone derivatives are well-documented in the scientific and patent literature. These methods typically involve a convergent synthesis strategy.

A common approach to constructing the core imipridone scaffold involves the reaction of commercially available primary amines with an excess of methyl acrylate, followed by cyclization using a strong base like sodium hydride to form N-substituted piperidone carboxylates. [5] Further chemical modifications and condensations are then performed to build the characteristic angular tricyclic heterocyclic framework of the imipridone class. [6] The synthesis of various imipridone analogs often involves multi-step pathways to introduce different substituents on the terminal benzyl groups, allowing for the exploration of structure-activity relationships. [7] The patent for **ONC213**, titled "7-BENZYL-4-(2-METHYLBENZYL)-2,4,6,7,8,9-HEXAHYDROIMIDAZO [1,2-A]PYRIDO [3,4-E]PYRIMIDIN-5(1H)-ONE, ANALOGS THEREOF, AND SALTS THEREOF AND METHODS FOR THEIR USE IN THERAPY," provides the foundational chemical structure and claims for a broad range of related compounds. [1]

## Mechanism of Action

**ONC213** exerts its anti-cancer effects through a distinct mechanism of action centered on the disruption of mitochondrial metabolism. The primary target of **ONC213** has been identified as  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ KGDH), a key enzyme in the tricarboxylic acid (TCA) cycle. [2]

By inhibiting  $\alpha$ KGDH, **ONC213** triggers a cascade of events within the cancer cell:

- **Suppression of Oxidative Phosphorylation (OXPHOS):** Inhibition of the TCA cycle leads to a reduction in mitochondrial respiration and ATP production.[\[2\]](#)
- **Induction of Mitochondrial Stress:** The metabolic disruption causes a mitochondrial stress response.[\[2\]](#)
- **Inhibition of Protein Translation:** A key consequence of this stress response is the suppression of de novo protein synthesis.[\[2\]](#)
- **Downregulation of MCL-1:** The inhibition of protein translation leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[\[2\]](#)
- **Induction of Apoptosis:** The reduction in MCL-1 levels sensitizes the cancer cells to apoptosis, leading to programmed cell death.[\[2\]](#)

This mechanism is particularly effective in cancers that are highly dependent on oxidative phosphorylation for their energy needs, such as AML.[\[2\]](#)

## Preclinical Data

### In Vitro Efficacy

**ONC213** has demonstrated potent cytotoxic activity against a range of AML cell lines and primary patient samples.

Cell Line/Sample Type	IC50 Range (nM)	Notes
AML Cell Lines (n=8)	91.7 – 626.0	72-hour treatment, MTT assay. Sensitivity did not appear to be associated with known genetic lesions.
Primary AML Patient Samples (n=48)	106.0 – 2173.0 (Median IC50 = 374.2)	72-hour treatment, MTT assay. Sensitivity appeared independent of AML subtypes.

Table 1: In Vitro Cytotoxicity of **ONC213** in AML[\[8\]](#)

## In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have demonstrated the in vivo anti-leukemic activity and favorable pharmacokinetic profile of **ONC213**.

Parameter	Value	Animal Model	Dosing
Pharmacokinetics			
Half-life (t <sub>1/2</sub> )	4.4 hours	BALB/c mice	Single oral dose of 50 mg/kg
Time to Maximum Concentration (T <sub>max</sub> )	0.5 hours	BALB/c mice	Single oral dose of 50 mg/kg
Maximum Plasma Concentration (C <sub>max</sub> )	1882.5 µg/L (3.77 µM)	BALB/c mice	Single oral dose of 50 mg/kg
Efficacy			
MV4-11 Xenograft	Increased median survival from 33 days (vehicle) to 43.5 days	Immunocompromised NSGS mice	75 mg/kg, p.o., daily
MV4-11 Xenograft	Nearly doubled median survival from 33 days (vehicle) to 62 days	Immunocompromised NSGS mice	125 mg/kg, p.o., daily

Table 2: In Vivo Pharmacokinetics and Efficacy of **ONC213**[\[8\]](#)

## Experimental Protocols

### Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of **ONC213** on AML cell lines and primary patient samples.

- Cell Plating: Seed AML cells in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10<sup>5</sup> cells/mL for cell lines) in a final volume of 100 µL of culture medium.

- **Drug Treatment:** Add serial dilutions of **ONC213** to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Solubilization:** Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the IC<sub>50</sub> values using appropriate software (e.g., GraphPad Prism).

## Colony Formation Assay

This assay assesses the effect of **ONC213** on the clonogenic potential of leukemia stem and progenitor cells.

- **Cell Treatment:** Treat primary AML samples with vehicle or **ONC213** at desired concentrations for 48 hours.
- **Plating in Methylcellulose:** Wash the cells and plate them in methylcellulose-based medium supplemented with appropriate cytokines in 35 mm culture dishes.
- **Incubation:** Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Colony Enumeration:** Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.
- **Data Analysis:** Compare the number of colonies in the **ONC213**-treated groups to the vehicle control.

## Western Blot for MCL-1

This protocol is used to detect changes in MCL-1 protein levels following **ONC213** treatment.

- **Cell Lysis:** Treat AML cells with **ONC213** for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry Analysis:** Quantify the band intensities to determine the relative change in MCL-1 levels.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

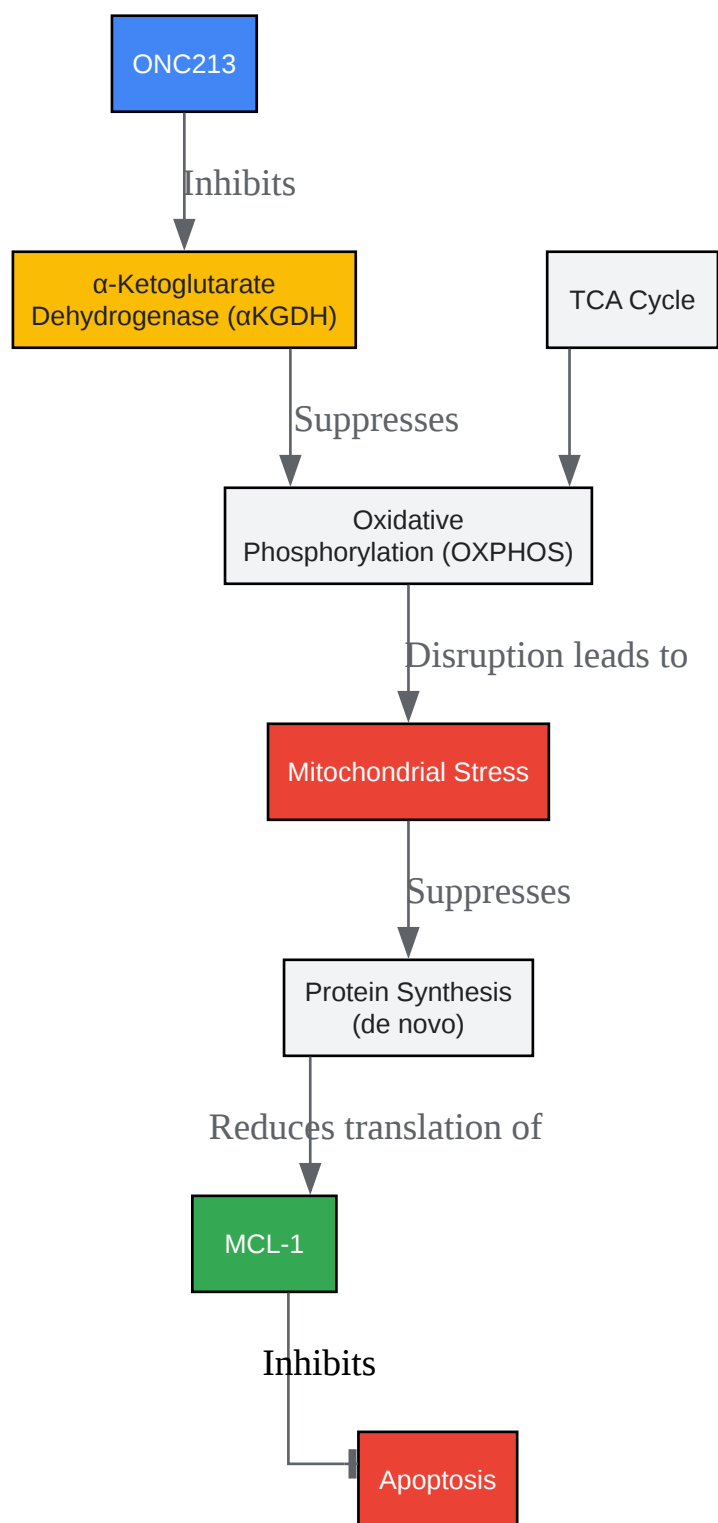
This assay measures the effect of **ONC213** on mitochondrial function by assessing the oxygen consumption rate (OCR).

- **Cell Seeding:** Seed AML cells in a Seahorse XF cell culture microplate at an optimized density.
- **Drug Treatment:** Treat the cells with **ONC213** for the desired duration.
- **Assay Preparation:** Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

- **Seahorse Analysis:** Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- **Data Acquisition:** The Seahorse XF Analyzer measures the OCR at baseline and after each injection.
- **Data Analysis:** Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

## Visualizations

### Signaling Pathway of **ONC213**

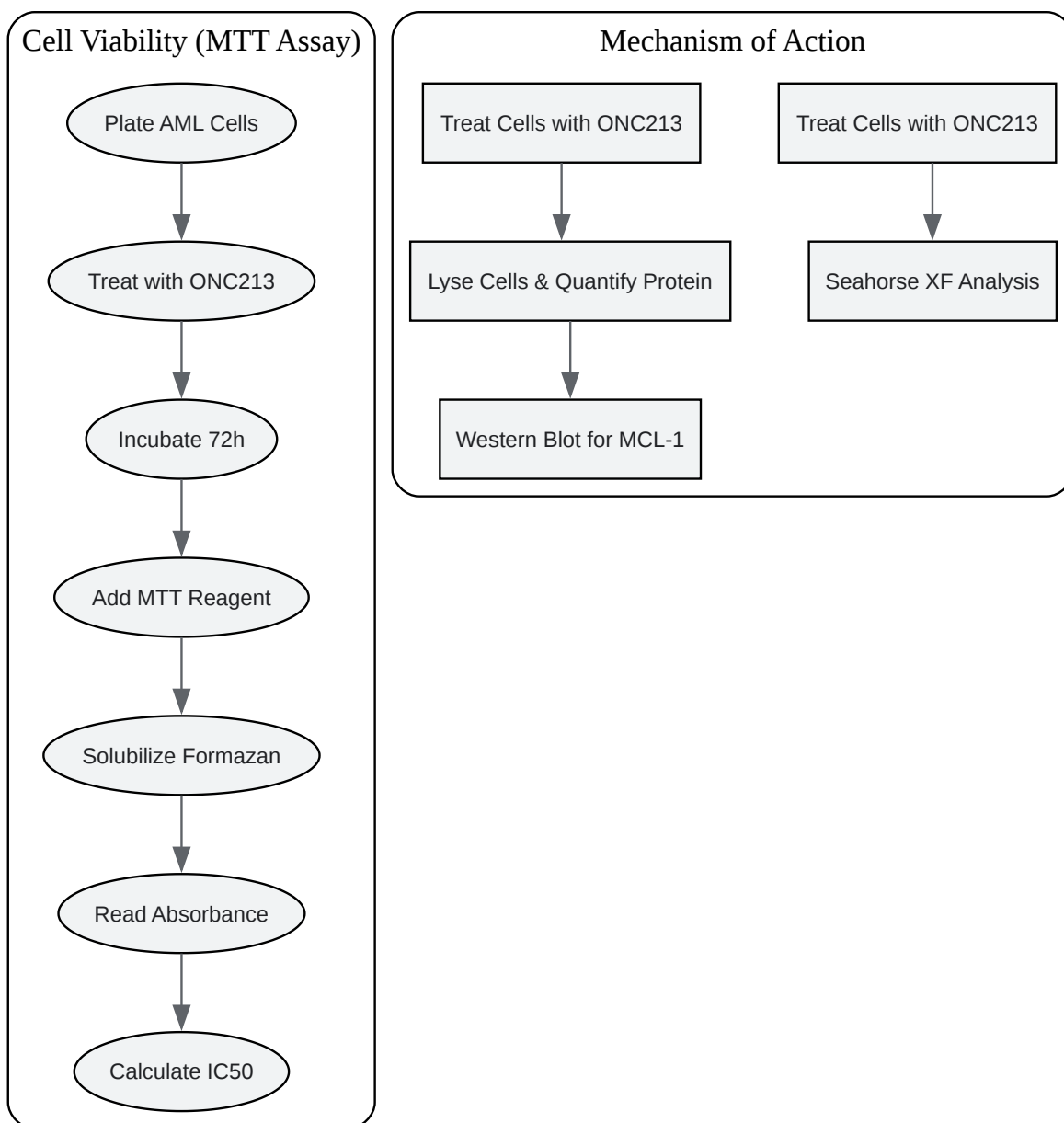


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**Figure 1.** Signaling pathway of **ONC213** in cancer cells.

## Experimental Workflow for In Vitro Efficacy Testing





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**Figure 2.** Workflow for in vitro evaluation of **ONC213**.

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